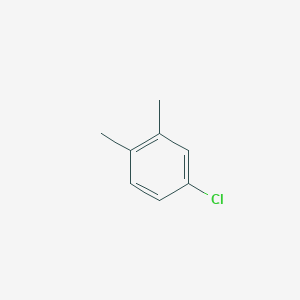

4-Chloro-o-xylene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQLMBJUMVLFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210470 | |

| Record name | 4-Chloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.84 [mmHg] | |

| Record name | 4-Chloro-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-60-1 | |

| Record name | 4-Chloro-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO24WAW04Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro O Xylene

Direct Chlorination of o-Xylene (B151617) for 4-Chloro-o-xylene Synthesis

Direct chlorination of o-xylene (1,2-dimethylbenzene) is a common method for producing chloroxylene isomers, including this compound. This reaction typically involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chlorine atom. brainly.com The process usually yields a mixture of monochlorinated products, primarily this compound and 3-chloro-o-xylene, along with potential dichlorinated products. google.comgoogle.com

Catalytic Systems in Nuclear Chlorination (e.g., Friedel-Crafts Catalysts, Lewis Acids, Thianthrene (B1682798) Compounds)

Nuclear chlorination of o-xylene, which targets the aromatic ring rather than the methyl groups, is generally carried out in the presence of catalysts. Friedel-Crafts catalysts and Lewis acids are commonly employed for this purpose. google.comgoogle.com Examples of such catalysts include iron (Fe), ferric chloride (FeCl₃), antimony trichloride (B1173362) (SbCl₃), and antimony pentachloride (SbCl₅). google.comgoogle.com These catalysts facilitate the generation of the electrophilic chlorine species necessary for the substitution reaction.

Research has also explored the use of co-catalysts in conjunction with Lewis acids to influence the reaction outcome. Substituted thianthrene compounds have been investigated as co-catalysts with Lewis acids for the directed nuclear chlorination of xylenes (B1142099), including o-xylene. google.com Additionally, simple sulfur compounds have been used as co-catalysts with iron to increase the proportion of this compound. google.com Heterogeneous catalysts, such as zeolites, have also been studied for the nuclear chlorination of o-xylene. google.comresearchgate.net For instance, KY molecular sieve has shown selectivity for the production of this compound. researchgate.net

Regioselectivity Control in this compound Formation (4-chloro vs. 3-chloro isomer ratios)

The direct chlorination of o-xylene typically results in a mixture of positional isomers, with the chlorine atom substituting at either the 3-position or the 4-position relative to the methyl groups. google.com The ratio of the 4-chloro isomer (this compound) to the 3-chloro isomer (3-chloro-o-xylene) is a critical aspect of this synthesis, as the 4-chloro isomer is often the desired product for subsequent applications. google.com

In the presence of conventional ring chlorination catalysts like Fe, FeCl₃, or SbCl₅, the ratio of this compound to 3-chloro-o-xylene is typically less than 1.5:1. google.com However, significant effort has been directed towards developing catalytic systems and reaction conditions that favor the formation of the 4-chloro isomer, thereby increasing this ratio. google.comgoogle.com

Studies have shown that using specific co-catalysts with Lewis acids can enhance the regioselectivity towards this compound. For example, utilizing substituted thianthrene co-catalysts with a Lewis acid has resulted in a this compound to 3-chloro-o-xylene ratio as high as 3.81:1. google.com In contrast, using only FeCl₃ as the catalyst under similar conditions yielded a ratio of 1.38:1. google.com The use of a KL-zeolite in nitrobenzene (B124822) as a solvent has been reported to give a ratio of 3.87:1. google.com Some methods involving specific catalyst systems and reaction conditions have demonstrated even higher ratios, exceeding 3:1 and potentially reaching up to 5.6:1 by adjusting the degree of chlorination. google.com

Influence of Reaction Conditions on Isomer Distribution (Temperature, Catalyst Concentration, Chlorinating Agent)

Reaction conditions play a significant role in the yield and isomer distribution during the direct chlorination of o-xylene.

Temperature: Generally, decreasing the reaction temperature can lead to a slight improvement in the ratio of the 4-chloro isomer to the 3-chloro isomer. google.com The reaction is typically carried out within a broad temperature range where o-xylene remains in the liquid state, often from -20°C to 120°C, with preferred ranges between -5°C and 90°C, and particularly between 0°C and 60°C. google.com Temperatures between 25°C and 40°C are often preferred for their rapid reaction rates and minimal catalyst degradation. google.com

Catalyst Concentration: The concentration of the catalyst can influence the distribution of isomers. While specific data on the effect of catalyst concentration on the 4-chloro vs. 3-chloro ratio in o-xylene chlorination is not extensively detailed in the provided snippets, the general principle in electrophilic aromatic substitution is that catalyst concentration can impact reaction pathways and selectivity. google.com Some methods aim to achieve high proportions of this compound using very small amounts of Friedel-Crafts catalyst and co-catalyst. google.com

Here is a table summarizing some reported isomer ratios under different catalytic systems:

| Catalyst System | This compound : 3-Chloro-o-xylene Ratio | Reference |

| Fe, FeCl₃, SbCl₅, or similar Lewis acid | < 1.5:1 | google.comgoogle.com |

| Lewis acid + Substituted thianthrene co-catalyst | 3.81:1 | google.com |

| FeCl₃ (sole catalyst) | 1.38:1 | google.com |

| KL-zeolite in nitrobenzene | 3.87:1 | google.com |

| Specific catalyst systems (optimized) | ≥ 3:1, potentially up to 5.6:1 | google.com |

| KY molecular sieve | > 1.6:1 | researchgate.net |

| HCl-H₂O₂-CH₃COOH system | > 99% selectivity for 4-chloro isomer | researchgate.net |

Alternative Synthetic Routes to this compound and its Precursors

While direct chlorination of o-xylene is the primary method, alternative synthetic approaches to this compound or its precursors exist. These methods may involve derivatization from related halogenated xylenes or synthesis through functional group transformations.

Derivatization from Related Halogenated Xylenes (e.g., 4-Bromo-o-xylene)

One potential route could involve the transformation of other halogenated o-xylene isomers. For instance, 4-bromo-o-xylene (B1216868) is a related compound that can be synthesized from o-xylene through bromination. guidechem.comorgsyn.org While the direct conversion of 4-bromo-o-xylene to this compound through a halogen exchange reaction is not explicitly detailed in the provided snippets, such transformations are generally possible in organic chemistry under appropriate conditions and with suitable catalysts.

Synthesis via Functional Group Transformations

Functional group transformations can also be employed to synthesize this compound or its precursors. Although specific examples leading directly to this compound through functional group interconversions are not prominently featured in the search results, related transformations on substituted o-xylene derivatives are mentioned. For example, the bromination of this compound is described as a step in the synthesis of 4-chloro-o-phthalaldehyde, indicating that this compound can serve as a starting material for further functionalization. sciengine.com The synthesis of other substituted o-phthalaldehydes from dibromomethylbenzene derivatives, which are obtained from xylenes, also highlights the potential for converting functionalized xylene precursors into chlorinated products through various reaction sequences. sciengine.com

Another approach involves the synthesis of intermediates that can then be converted to the target compound. For instance, an intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone is prepared from 3,4-dimethylchlorobenzene (this compound) through a series of reactions including chlorination, halogen exchange, hydrolysis, and coupling. google.com This exemplifies how this compound can be a precursor in more complex synthetic pathways involving multiple functional group transformations.

Purification and Separation Techniques for this compound from Isomeric Mixtures

The purification and separation of this compound from mixtures containing its isomers, particularly 3-chloro-o-xylene, present a challenge due to their similar physicochemical properties, such as close boiling points. chemicalindustryjournal.co.uknih.govgoogle.comresearchgate.net

Distillation and Fractional Crystallization for Isomer Separation

Conventional distillation is often not sufficient for achieving a sharp separation of monochloro-o-xylene isomers due to their very close boiling points (191.0 °C for 3-chloro-o-xylene and 192.4 °C for this compound). google.com Similarly, while fractional crystallization is used for separating xylene isomers based on differences in freezing points, the effectiveness for separating monochloro-o-xylene isomers specifically is limited. youtube.comresearchgate.netpnas.org Fractional crystallization relies on differences in freezing points, and for xylene isomers, p-xylene (B151628) has the highest freezing point, allowing its separation by this method, although it can be affected by the formation of eutectic mixtures. youtube.comportalabpg.org.br While o-xylene can be separated from other xylene isomers by fractional distillation due to a larger boiling point difference, the close boiling points of 3-chloro-o-xylene and this compound make this less effective for their separation. nih.govpnas.orgportalabpg.org.brlookchem.com

Alkylation-Dealkylation Strategies for Isomer Enrichment

An alkylation-dealkylation strategy has been developed for separating mixtures of 3-chloro-o-xylene and this compound. This process exploits the difference in reactivity between the isomers towards alkylation. In the presence of a Friedel-Crafts catalyst, the chlorination mixture is alkylated with a compound that forms a tert-butyl or 1,1,3,3-tetramethylbutyl radical under the reaction conditions. google.com The 3-chloro-o-xylene isomer reacts selectively to form a 3-chloro-5-alkyl-o-xylene, while the this compound largely remains unreacted. google.com

Chemical Reactivity and Transformation Studies of 4 Chloro O Xylene

Nucleophilic Substitution Reactions Involving the Halogen Moiety

Aryl halides, such as chlorobenzene (B131634) derivatives, are generally unreactive towards standard nucleophilic substitution reactions (SN1 and SN2 pathways) due to the nature of the carbon-halogen bond and the aromatic system. msu.edusavemyexams.com The carbon-halogen bond in aryl halides has partial double-bond character due to resonance with the aromatic ring, making it stronger and less susceptible to nucleophilic attack. savemyexams.com Additionally, the potential transition states or intermediates for SN1 or SN2 reactions are energetically unfavorable on an aromatic ring. msu.edu

However, nucleophilic aromatic substitution (SNAr) can occur under harsh conditions or when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho or para to the halogen. msu.edulibretexts.org These electron-withdrawing groups can stabilize the transient negative charge developed on the ring during the addition-elimination mechanism characteristic of SNAr. msu.edulibretexts.org

In the case of 4-chloro-o-xylene, the methyl groups are electron-donating, which would typically deactivate the ring towards SNAr. The chlorine atom itself is electron-withdrawing via induction but electron-donating via resonance; however, its inductive effect generally dominates in influencing reactivity. The absence of strong electron-withdrawing groups ortho or para to the chlorine atom in this compound suggests that nucleophilic substitution of the chlorine moiety is unlikely to occur under mild conditions.

Some research indicates that nucleophilic substitution can be used in the synthesis of substituted phthalonitriles from halogenated phthalonitriles, but this involves activation by the nitrile groups, which are strongly electron-withdrawing. scirp.org While this compound can be a precursor to 4-chlorophthalonitrile (B101201) through oxidation and ammonolysis, direct nucleophilic substitution of the chlorine on the this compound ring itself is not prominently discussed in the provided search results as a facile reaction pathway. ppublishing.orgppublishing.orggoogle.com

Oxidative Transformations of this compound

Oxidative transformations of this compound primarily target the methyl groups attached to the aromatic ring, converting them into various oxygen-containing functional groups such as carboxylic acids, anhydrides, nitriles, or imides. These reactions are significant for synthesizing valuable intermediates for polymers, dyes, and other fine chemicals.

Vapor-Phase Oxidative Ammonolysis (e.g., to 4-chlorophthalonitrile, 4-chlorophthalimide)

Vapor-phase oxidative ammonolysis is a process that simultaneously oxidizes methyl groups and introduces nitrogen, typically leading to the formation of nitriles and imides. For this compound, this process can yield 4-chlorophthalonitrile and 4-chlorophthalimide (B3024755). ppublishing.orgppublishing.org This reaction is typically carried out catalytically at elevated temperatures in the presence of ammonia (B1221849) and oxygen (or air). ppublishing.orgppublishing.org

Studies on the vapor-phase oxidative ammonolysis of this compound have identified 4-chlorophthalonitrile and 4-chlorophthalimide as major products. ppublishing.orgppublishing.org Other byproducts observed include 4-chlorobenzonitrile (B146240) and 4-chloro-o-tolunitrile, along with carbon dioxide. ppublishing.orgppublishing.org

Research has explored various oxide catalysts for this transformation. A V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst has shown effectiveness in the oxidative ammonolysis of this compound, yielding 4-chlorophthalonitrile with high selectivity and conversion. ppublishing.orgppublishing.org Under specific conditions (T= 673K, contact time 1.87 s, Pco-xyo = 1.24 kPa, PO2o = 7.80 kPa, PNH3o = 61.91 kPa), a selectivity of 86.42% for 4-chlorophthalonitrile was achieved at 97.6% conversion of this compound, resulting in a yield of 84.35%. ppublishing.orgppublishing.org 4-chlorophthalimide was also formed as a significant byproduct with a yield of 2.88%. ppublishing.orgppublishing.org Modification of the V-Sb-Bi/γ-Al2O3 catalyst with ZrO2 has been shown to improve the process parameters for obtaining 4-chlorophthalonitrile. ppublishing.org

Table 1: Products Identified in Vapor-Phase Oxidative Ammonolysis of this compound

| Product |

| 4-chlorophthalonitrile |

| 4-chlorophthalimide |

| 4-chlorobenzonitrile |

| 4-chloro-o-tolunitrile |

| Carbon dioxide |

| Unreacted this compound |

(Based on data from References ppublishing.orgppublishing.org)

Liquid-Phase Oxidation to Carboxylic Acids and Anhydrides (e.g., 4-chlorophthalic acid, 4-chlorophthalic anhydride)

Liquid-phase oxidation of this compound typically targets the complete oxidation of the methyl groups to carboxylic acid functionalities, leading to the formation of 4-chlorophthalic acid or its anhydride (B1165640), 4-chlorophthalic anhydride. google.comgoogle.comepo.orggoogle.com This process is commonly carried out in a solvent, such as acetic acid, in the presence of an oxygen source and a catalyst system. google.comgoogle.comepo.orggoogle.com

The oxidation of this compound in acetic acid solvent with a metal catalyst and an oxygen source produces a mixture containing 4-chlorophthalic acid and 4-chlorophthalic anhydride. google.comgoogle.com The specific product ratio can depend on the reaction conditions, including temperature and the presence of dehydrating agents. 4-chlorophthalic acid can be dehydrated by heating to yield 4-chlorophthalic anhydride. prepchem.com

This liquid-phase oxidation is a key method for producing 4-chlorophthalic acid and anhydride, which are valuable intermediates. google.comepo.org

Catalytic Systems for Oxidation (e.g., Metal Catalysts, Promoters)

The liquid-phase oxidation of this compound to 4-chlorophthalic acid and anhydride is a catalytically driven process. google.comgoogle.comepo.orggoogle.com Typical catalytic systems involve metal catalysts, often in combination with promoters. google.comgoogle.comepo.orggoogle.com

Cobalt and manganese compounds are frequently used as metal catalysts for the liquid-phase oxidation of xylene derivatives, including chloro-o-xylenes. google.comgoogle.comepo.orggoogle.com These metal catalysts are often used in conjunction with a bromide source as a promoter. epo.orggoogle.com For instance, a catalytic system comprising cobalt (II) acetate (B1210297) hexahydrate and manganese (III) acetate dihydrate has been employed for the oxidation of this compound in glacial acetic acid. google.comepo.org The addition of promoters such as N-hydroxyphthalimide (NHPI) or bromide compounds (e.g., sodium bromide, tetraethylammonium (B1195904) bromide, tetrabutylammonium (B224687) bromide) can enhance the reaction rate and conversion. google.comepo.org

Studies have investigated the effect of different promoters and their timing of addition on the oxidation of chloro-o-xylene. google.com Catalytic systems using cobalt and manganese sources, sometimes augmented with a source of zirconium or hafnium, along with a bromide source, have been found effective for achieving high yields of halophthalic acids and anhydrides on a larger scale. google.com

Experimental conditions for liquid-phase oxidation have been reported, including reactions performed at temperatures around 100-150°C and pressures around 3447 kilopascals (approximately 34 atm) using oxygen-enriched air in acetic acid solvent with cobalt and manganese catalysts and various promoters. google.comgoogle.comepo.org

Table 2: Example Catalytic System and Conditions for Liquid-Phase Oxidation

| Component | Role | Example Compound | Concentration/Amount |

| Substrate | Reactant | This compound | 2 molar google.comgoogle.comepo.org |

| Solvent | Medium | Glacial acetic acid | - google.comgoogle.comepo.org |

| Metal Catalyst | Catalyst | Cobalt (II) acetate hexahydrate | 0.5 mole % (based on this compound) google.comepo.org |

| Metal Catalyst | Catalyst | Manganese (III) acetate dihydrate | 0.5 mole % (based on this compound) google.comepo.org |

| Promoter | Promoter | NHPI or Bromide source | 1 mole % or 10 mole % (based on this compound) google.comepo.org |

| Oxygen Source | Oxidant | Oxygen-enriched air (28-30%) | - google.comgoogle.comepo.org |

| Temperature | Condition | 100-150°C google.comgoogle.comepo.org | - |

| Pressure | Condition | ~3447 kPa google.comgoogle.comepo.org | - |

(Based on data from References google.comgoogle.comepo.org)

Spectroscopic Characterization and Computational Chemistry of 4 Chloro O Xylene and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential tools for confirming the structure and purity of chemical compounds. Various techniques, including NMR, IR, Raman, and Mass Spectrometry, offer complementary information about the molecular fingerprint of 4-chloro-o-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific signals to the corresponding atoms in the molecule. PubChem provides access to 1D NMR spectra for this compound, including ¹H NMR. nih.gov SpectraBase also lists ¹H NMR and ¹³C NMR data for related chloro-xylene isomers, such as alpha-chloro-m-xylene and alpha-chloro-p-xylene, which can be useful for comparative analysis. spectrabase.comspectrabase.com

While specific detailed spectral data (like chemical shifts and coupling constants) for this compound from the search results are limited to general availability mentions nih.govchemicalbook.com, the principles of NMR apply. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl protons, with their multiplicity and chemical shifts influenced by the chlorine atom and the relative positions of the methyl groups. The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The number of signals in the ¹³C NMR spectrum is related to the molecular symmetry. For o-xylene (B151617) isomers, the number of signals can vary depending on the substitution pattern and symmetry elements present. quora.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the molecular vibrations of a compound, providing information about the functional groups present and the molecular symmetry. IR spectra are typically obtained by measuring the absorption of infrared radiation by the sample, while Raman spectra are generated by inelastic scattering of monochromatic light.

The NIST WebBook provides an IR spectrum for Benzene (B151609), 4-chloro-1,2-dimethyl- (this compound). nist.gov SpectraBase also lists FTIR and Vapor Phase IR spectra for related compounds like alpha-chloro-o-xylene. nih.gov Raman spectra for xylene isomers have also been studied to differentiate them. researchgate.netrktech.hu Vibrational spectroscopic studies, often coupled with DFT calculations, are used to analyze the fundamental modes of vibration and compare experimental data with theoretical predictions. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass Spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) MS is a common technique that typically results in fragmentation of the molecule, producing a molecular ion peak (M+.) and fragment ions. uni-saarland.deiitd.ac.in

The NIST WebBook provides electron ionization mass spectrum data for Benzene, 4-chloro-1,2-dimethyl-. nist.govnist.gov PubChem also lists mass spectrometry data, including m/z values for the top peaks. nih.gov For this compound, the molecular ion peak would correspond to its molecular weight of approximately 140.61 g/mol (for the most abundant isotopes). fishersci.caguidechem.comnih.gov The fragmentation pattern provides structural information by revealing the masses of stable fragment ions formed by the breaking of chemical bonds. iitd.ac.inlibretexts.org PubChem lists the m/z of the top peak as 105 and the second highest as 140. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds with conjugated pi systems, such as aromatic rings, which exhibit electronic transitions that absorb UV-Vis light.

While specific UV-Vis spectral data for this compound was not extensively detailed in the search results, aromatic compounds generally exhibit absorption bands in the UV region. The presence of substituents like chlorine and methyl groups on the benzene ring can influence the position and intensity of these absorption bands. UV-Vis spectroscopy is often used to determine the concentration of a substance or to study electronic transitions. researchgate.net Solvents used in UV-Vis spectroscopy have specific cutoff wavelengths below which they absorb significantly. colostate.edulsu.edu

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), are valuable tools for theoretically investigating the molecular properties of compounds. These calculations can complement experimental spectroscopic data by providing insights into molecular geometry, electronic structure, vibrational frequencies, and other properties. researchgate.netmdpi.comuomphysics.net

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a widely used computational method for calculating the electronic structure of molecules. By approximating the electron density, DFT can predict various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic distributions such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netnih.gov

Studies on related xylene derivatives and chlorinated aromatic compounds often utilize DFT calculations, typically with functionals like B3LYP and various basis sets (e.g., 6-31G, 6-311++G ), to obtain optimized molecular geometries and analyze electronic properties. researchgate.netnih.govmdpi.com These calculations can help in understanding the stability of different conformers, predicting vibrational frequencies that can be compared with IR and Raman data, and evaluating electronic properties related to reactivity and charge transfer. researchgate.netnih.gov Computational chemistry data for this compound, such as LogP, are available, which are often derived from computational methods. chemscene.com

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is a fundamental computational technique used to predict the infrared and Raman spectra of a molecule and to characterize its normal modes of vibration. By calculating the second derivative of the energy with respect to nuclear coordinates, theoretical vibrational frequencies can be obtained. These calculated frequencies are often scaled to match experimental data due to approximations in the theoretical models.

Potential Energy Distribution (PED) analysis is a crucial step in assigning calculated vibrational frequencies to specific molecular motions (stretching, bending, wagging, etc.). PED breaks down the contribution of internal coordinates to each normal mode, providing a quantitative understanding of the nature of each vibration nih.govsapub.orgresearchgate.netresearchgate.netresearchgate.net. Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose researchgate.netresearchgate.netdergipark.org.tr.

For chlorinated aromatic compounds and xylenes (B1142099), computational studies have successfully utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to calculate vibrational spectra and perform PED analysis nih.govsapub.orgresearchgate.netresearchgate.net. These studies allow for detailed assignments of characteristic vibrations, such as C-H stretching modes in aromatic rings and methyl groups, as well as vibrations involving the C-Cl bond and the xylene ring system nih.govsapub.orgresearchgate.netdergipark.org.trscielo.br. Comparing calculated and experimental spectra, aided by PED, helps to validate theoretical models and gain insights into the molecular structure and dynamics nih.govresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for understanding molecular reactivity, electronic transitions, and stability researchgate.netmdpi.commalayajournal.orgimperial.ac.uk. The energies and spatial distributions (shapes) of the HOMO and LUMO provide insights into a molecule's ability to donate or accept electrons mdpi.commalayajournal.orgresearchgate.net.

The energy difference between the LUMO and HOMO (the HOMO-LUMO gap, ΔE) is an important indicator of chemical stability and kinetic reactivity sapub.orgmalayajournal.org. A smaller energy gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electronic transitions malayajournal.org.

For chlorinated aromatic systems, FMO analysis using DFT calculations helps to visualize the orbitals involved in potential electronic transitions and predict reactive sites mdpi.commalayajournal.orgresearchgate.net. The distribution of electron density in the HOMO and LUMO can indicate regions prone to electrophilic or nucleophilic attack malayajournal.org. Studies on related chlorinated compounds have shown that the HOMO and LUMO are often delocalized over the π-system of the aromatic ring mdpi.comresearchgate.net. The energy levels of HOMO and LUMO and their gap are influenced by the nature and position of substituents on the aromatic ring researchgate.netmdpi.com.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to examine the bonding characteristics within a molecule, quantify charge transfer effects, and evaluate hyperconjugative interactions sapub.orgresearchgate.netdergipark.org.trbeilstein-journals.orgacs.org. NBO analysis transforms canonical molecular orbitals into localized orbitals that correspond to chemical bonds, lone pairs, and antibonding orbitals.

By analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs, particularly the second-order perturbation energy E(2), the strength of charge transfer and hyperconjugative interactions can be estimated sapub.orgacs.org. These interactions play a significant role in molecular stability and can influence conformational preferences and reactivity sapub.orgresearchgate.netbeilstein-journals.org.

For aromatic compounds with substituents like chlorine and methyl groups, NBO analysis can reveal intramolecular charge transfer from donor groups or lone pairs to acceptor antibonding orbitals within the ring or on adjacent atoms sapub.orgresearchgate.net. Hyperconjugation, involving the delocalization of electron density from filled σ or π orbitals into adjacent empty antibonding σ* or π* orbitals, is also effectively studied using NBO analysis sapub.orgresearchgate.netbeilstein-journals.org. Studies on related systems have shown that interactions between lone pairs on halogen atoms and the aromatic ring's antibonding orbitals can contribute to molecular stability researchgate.net.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The surrounding environment, particularly the solvent, can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational modeling of solvent effects is therefore crucial for obtaining results that are comparable to experimental data obtained in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used for this purpose whiterose.ac.ukresearchgate.netuni-rostock.depyscf.org.

In the PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent uni-rostock.de. The solvent's effect is modeled by the reaction field generated by the polarization of the dielectric medium by the solute's charge distribution uni-rostock.de. PCM calculations can be performed at various levels of theory (e.g., Hartree-Fock and DFT) to determine solvation free energies and to study the influence of the solvent on molecular properties like optimized geometry, vibrational frequencies, and electronic transitions researchgate.netresearchgate.netuni-rostock.depyscf.org.

Different solvents with varying dielectric constants and properties can be modeled using PCM, allowing for the investigation of solvent polarity effects whiterose.ac.ukuni-rostock.de. For this compound, considering solvent effects using PCM would be important for accurately predicting its behavior and properties in solution, as chlorinated aromatic compounds can exhibit significant dipole moments and engage in various intermolecular interactions with solvent molecules researchgate.netwhiterose.ac.uk.

Conformational Analysis and Intermolecular Interactions

Conformational analysis explores the various spatial arrangements of a molecule that can interconvert by rotation around single bonds. For molecules with flexible parts, like the methyl groups in this compound, different conformers can exist with varying energies and properties. Computational methods, including DFT and molecular dynamics simulations, are valuable for identifying stable conformers and determining their relative energies pku.edu.cnresearchgate.netresearchgate.net.

Intermolecular interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and π-π stacking, play a critical role in determining the bulk properties of a substance and its behavior in different environments, including crystal packing and host-guest complexes researchgate.netresearchgate.netacs.orgpku.edu.cnacs.org. Computational methods can be used to model and quantify these interactions.

Applications and Emerging Research Areas of 4 Chloro O Xylene

Role as an Intermediate in Organic Synthesis

4-Chloro-o-xylene serves as a key building block and intermediate in the synthesis of a diverse range of organic compounds fishersci.sefishersci.ca. Its reactivity, influenced by the chlorine atom and the methyl groups on the benzene (B151609) ring, allows it to participate in various chemical transformations essential for creating more complex molecules. It is widely used in the chemical industry fishersci.ca.

Precursor for Pharmaceuticals

The pharmaceutical industry utilizes this compound as a precursor in the synthesis of various medicinal compounds fishersci.sefishersci.cawikipedia.org. Its integration into pharmaceutical production highlights its importance in constructing the carbon skeletons of drug molecules. For instance, this compound is a key raw material in the production of Xylenol alfa-chemistry.com. Dimethylphenols, including 3,4-dimethylphenol (B119073) which is produced from the hydrolysis of this compound, are utilized in pharmaceuticals epa.gov.

Building Block for Agrochemicals

In the field of agrochemicals, this compound functions as a crucial building block for synthesizing pesticides, insecticides, herbicides, and weedicides fishersci.sefishersci.cawikipedia.org. Its incorporation into these molecules contributes to their biological activity against target organisms. Chloro compounds, such as this compound, constitute a significant component of various agrochemicals fishersci.ca. Dimethylphenols, derived from this compound, also find use in insecticides and fungicides epa.gov.

Synthesis of Dyes and Pigments

This compound is employed in the synthesis of dyes and pigments fishersci.sefishersci.cawikipedia.org. Its use in this area dates back historically, being listed as an intermediate in reports concerning dye and pigment production fishersci.be. It is mentioned in the context of synthesizing phthalocyanine (B1677752) dyestuffs, a class of intensely colored pigments wikipedia.org. Phthalocyanine compounds are known for their strong pigmenting power, forming a family of dyes alfa-chemistry.com. This compound is also listed under categories related to dyes and pigments in chemical databases.

Biochemical and Biological Research Applications

Beyond its role in synthesis, this compound has found specific applications in biochemical and biological research fishersci.sewikipedia.org. These applications often leverage its interaction with biological molecules or pathways.

Inhibition of Thymine-DNA Glycosylase (TDG) Activity

One notable application of this compound in biochemical research is its role in the inhibition of thymine-DNA glycosylase (TDG) activity fishersci.sefishersci.ca. TDG is an enzyme involved in DNA repair, specifically in the base excision repair pathway, where it removes mispaired or modified thymine (B56734) bases. The ability of this compound to inhibit this enzyme's activity makes it a valuable tool for studying DNA repair mechanisms and potentially for research into related therapeutic areas fishersci.sefishersci.ca.

Regiospecific Oxidation by Monooxygenases for Dihydroxy Chloroaromatics

Catalysis and Material Science Applications

The chemical properties of this compound make it a valuable intermediate and component in catalytic reactions and the synthesis of advanced materials.

Role in Directed Chlorination Processes

This compound is relevant in the context of directed chlorination processes, particularly concerning the chlorination of o-xylene (B151617) itself. The electrophilic chlorination of o-xylene typically yields a mixture of monochlorinated isomers, primarily this compound and 3-chloro-o-xylene. brainly.comvaia.comgoogle.com The presence of the two methyl groups on the o-xylene ring directs the incoming chlorine electrophile to the ortho and para positions relative to the methyl groups. brainly.com In the case of o-xylene (1,2-dimethylbenzene), the positions available for substitution are the 3, 4, 5, and 6 positions. Due to the directing effects of the methyl groups, substitution predominantly occurs at the 4- and 3- positions, leading to the formation of this compound and 3-chloro-o-xylene, respectively. brainly.comvaia.com

Achieving a high ratio of the more valuable 4-chloro isomer over the 3-chloro isomer has been a subject of research. Traditional nuclear chlorination of o-xylene using Lewis acid catalysts like FeCl₃ or SbCl₅ often results in a this compound to 3-chloro-o-xylene ratio of less than 1.5:1. google.comgoogle.com However, studies have explored methods to direct the chlorination towards the 4-position. For instance, the use of specific co-catalysts in conjunction with Lewis acids has demonstrated the ability to increase the proportion of this compound. Patents describe processes utilizing Lewis acid catalysts and co-catalysts such as thianthrene (B1682798) compounds or chlorinated phenoxathiin (B166618) derivatives to achieve higher ratios of the 4-chloro isomer, potentially exceeding 3:1 or even 5.6:1 under specific conditions and degrees of chlorination. google.comgoogle.com This directed synthesis is important for applications where the 4-chloro isomer is the preferred intermediate. google.com

Use in Synthesis of Polymeric Materials (e.g., Polyimide Precursors)

This compound serves as a starting material or intermediate in the synthesis of various organic compounds, including those used in the production of polymeric materials. One area where related chlorinated aromatic compounds are relevant is in the synthesis of polyimides and their precursors.

While direct synthesis of polyimide precursors from this compound is not explicitly detailed in the provided search results, the compound's structure suggests its potential as a building block for more complex monomers. For example, oxidative ammonolysis of this compound can yield 4-chlorophthalonitrile (B101201), which is identified as a prospective raw material for the production of heat-resistant polyimide polymers. ppublishing.org This reaction, typically carried out catalytically in the gas phase, demonstrates a route to incorporate the chlorinated o-xylene structure into a functionalized molecule suitable for polymerization. ppublishing.org

Furthermore, the synthesis of substituted o-phthalaldehydes, which can be derived from halogenated o-xylenes like this compound, highlights the compound's role in generating intermediates for polymer synthesis. sciengine.com O-phthalaldehyde-like compounds are used as synthetic intermediates and in polymer synthesis. sciengine.com The conversion of this compound to 4-chloro-1,2-bis-dibromomethyl-benzene via radical halogenation, followed by hydrolysis, can yield 4-chloro-o-phthalaldehyde. sciengine.com This showcases a pathway where this compound contributes to the formation of monomers or precursors for polymeric materials.

The broader field of polyimide synthesis often involves the reaction of dianhydrides with diamines. google.comgoogle.com While this compound itself is not a dianhydride or diamine, derivatives produced from it, such as 4-chlorophthalonitrile or 4-chloro-o-phthalaldehyde, could potentially be converted into monomers (e.g., diamines or tetracarboxylic acid derivatives) that are then used in polyimide formation. Research on the synthesis of polyimides from o-substituted precursor polyimides also mentions the use of o-xylene as an azeotropic agent during the imidization process, indicating the general relevance of xylene derivatives in polyimide chemistry. acs.orgcsic.es

Analytical Standards and Reference Materials

This compound is utilized as an analytical standard and reference material in various analytical chemistry applications. Its well-defined chemical structure and properties make it suitable for calibrating instruments and validating analytical methods used to identify and quantify this specific compound in different matrices.

Reference standards, including those for environmental analysis, often include chlorinated hydrocarbons and aromatic compounds. greyhoundchrom.comaccustandard.com While a direct listing of "this compound" as a widely available certified reference material in the search results is limited, related compounds like o-xylene are explicitly mentioned as analytical standards. greyhoundchrom.comscientificlabs.iehpc-standards.com Given that this compound is a direct chlorination product of o-xylene and a known environmental pollutant, its use as an analytical standard for monitoring and quantifying its presence in environmental samples, occupational settings, or consumer products (like textiles, where chlorinated benzenes and toluenes are tested) is a logical and supported application. brainly.comvaia.comaccustandard.comscientificlabs.ie Analytical methods such as gas chromatography are commonly employed for the quantification of volatile organic compounds like xylenes (B1142099) and their chlorinated derivatives in various samples. scientificlabs.ie The availability of high-purity this compound is essential for ensuring the accuracy and reliability of these analytical techniques. tcichemicals.comfishersci.cavwr.com

Environmental Fate and Ecotoxicological Considerations of 4 Chloro O Xylene

Environmental Distribution and Persistence

Information specifically detailing the environmental distribution and persistence of 4-Chloro-o-xylene is limited in the provided search results. However, general information regarding the fate of xylene isomers can provide some insight, although it is important to note that the presence of the chlorine atom on the xylene structure in this compound will likely influence its behavior compared to unsubstituted xylenes (B1142099).

Xylenes, in general, are primarily released into the atmosphere due to their volatility who.int. The calculated distribution of xylene isomers in the environment is heavily skewed towards air (99.1%), with smaller percentages in water (0.7%), soil (0.1%), and sediment (0.1%) who.int. While this provides a general tendency for volatile organic compounds like xylenes, the chlorine atom in this compound may affect its volatility and partitioning behavior.

Atmospheric Fate and Degradation Pathways

For unsubstituted xylenes, degradation in the atmosphere primarily occurs through reaction with photochemically-produced hydroxyl radicals, with estimated atmospheric lifetimes ranging from about 0.5 to 2 days alberta.ca. This susceptibility to photochemical oxidation suggests that xylenes can contribute to photochemical smog formation alberta.ca. While the atmospheric fate of this compound is not explicitly detailed, halogenated aromatic hydrocarbons can undergo photolytic degradation and reactions with atmospheric radicals.

Aquatic and Soil Contamination (e.g., Groundwater, Drinking Water)

When released into water, unsubstituted xylenes volatilize rapidly from surface waters who.int. They are also considered readily biodegradable in soils and surface waters under aerobic conditions who.int. However, biodegradation in anaerobic groundwater may not be significant who.int. Xylenes can enter groundwater through spills, leaking storage tanks, or leaching from waste nhmrc.gov.autpsgc-pwgsc.gc.ca. Contaminated groundwater can show xylene levels significantly higher than in uncontaminated areas who.intnhmrc.gov.aucdc.gov.

The behavior of this compound in aquatic and soil environments may differ due to the presence of the chlorine atom. While some sources indicate that this compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, other information suggests it is toxic to aquatic life with long lasting effects thermofisher.comcpachem.com. Proper disposal methods are highlighted as essential to prevent contamination of soil and water sources nbinno.com.

Ecological Risk Assessment

This compound is classified as toxic to aquatic life with long lasting effects cpachem.comeuropa.eu.

Predicted No-Effect Concentrations (PNEC) in Aquatic Environments

Bioaccumulation Potential Assessment

Information regarding the bioaccumulation potential of this compound is limited in the search results, with some safety data sheets indicating no information is available hpc-standards.comfishersci.com. However, for unsubstituted xylenes, the bioaccumulation potential in aquatic organisms is generally considered low to moderate based on Kow and BCF values cedre.fr. About 4-10% of absorbed xylene may be stored in fat, which could prolong its presence in the body cdc.gov. The presence of the chlorine atom in this compound could potentially influence its lipophilicity and, consequently, its bioaccumulation potential. Some sources state that this substance/mixture contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher cdhfinechemical.com.

Remediation Strategies for this compound Contamination

General approaches for dealing with chemical spills and contamination apply to this compound. Recommended measures include soaking up the material with inert absorbent material and keeping it in suitable, closed containers for disposal fishersci.com. Preventing the chemical from entering the environment is crucial thermofisher.comfishersci.com. Disposal should be handled by a licensed disposal company, and the material may be burned in a chemical incinerator equipped with an afterburner and scrubber cdhfinechemical.com. Waste is classified as hazardous and should be disposed of according to local and international regulations thermofisher.com.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Chloro-o-xylene

Research on this compound, also known as 3,4-dimethylchlorobenzene, has primarily centered on its synthesis, isomers, and role as a chemical intermediate. A significant area of investigation has been the directed chlorination of o-xylene (B151617) to preferentially produce the 4-chloro isomer over its 3-chloro counterpart, as the former is a more valuable precursor for various applications, including the synthesis of insecticides. google.com

Key findings in the synthesis of this compound have demonstrated that the product ratio of this compound to 3-chloro-o-xylene can be influenced by the choice of catalysts and co-catalysts. For instance, the use of Lewis acids in conjunction with substituted thianthrenes as co-catalysts has been shown to favor the formation of this compound. google.com Similarly, studies have explored the use of molecular sieves, such as KY molecular sieves, as catalysts to enhance the selectivity of the chlorination of o-xylene, achieving a higher ratio of the 4-chloro isomer. researchgate.net

In terms of its applications, this compound is recognized as a solvent and has been noted for its potential to improve the anti-explosive properties of gasoline. ottokemi.com Its utility as an intermediate in the manufacturing of more complex chemical products remains a key driver of its industrial relevance. google.comgoogle.com

Analytical methods for the detection and separation of this compound have also been established. High-performance liquid chromatography (HPLC) is a viable method for its analysis, utilizing a reverse-phase approach with a mobile phase typically consisting of acetonitrile, water, and an acid. sielc.com This analytical capability is crucial for quality control in its production and for studying its environmental presence.

Future Prospects in Synthetic Methodologies and Applications

Future research in the synthesis of this compound is likely to focus on the development of more efficient, selective, and environmentally friendly catalytic systems. The principles of green chemistry could be applied to develop catalysts that minimize the formation of unwanted isomers and reduce waste generation. This could involve the design of novel heterogeneous catalysts that are easily separable and reusable, further enhancing the sustainability of its production.

In terms of applications, while its role as an intermediate is established, there is potential for the development of new applications for this compound and its derivatives. Its unique substitution pattern could be exploited in the synthesis of novel agrochemicals, pharmaceuticals, and specialty polymers. Research into its potential use in the development of new functional materials could also be a promising avenue. The synthesis of novel porphyrin dimers using o-xylene-based spacers suggests the potential for creating complex molecules with specific photophysical properties, an area where this compound derivatives could be explored. mdpi.com

The following table summarizes potential future research directions in synthetic methodologies and applications:

| Research Area | Focus | Potential Impact |

| Green Synthesis | Development of reusable, highly selective catalysts. | Reduced environmental impact, improved process efficiency. |

| Novel Agrochemicals | Use as a building block for new pesticides with improved efficacy and lower toxicity. | Enhanced crop protection, reduced environmental side effects. |

| Pharmaceutical Intermediates | Exploration as a precursor for new drug candidates. | Discovery of new therapeutic agents. |

| Functional Materials | Incorporation into polymers or other materials to impart specific properties. | Development of advanced materials with tailored functionalities. |

Advanced Computational and Analytical Studies on this compound

Advanced computational studies, such as quantum chemical methods, could provide significant insights into the properties and reactivity of this compound. researchgate.net These studies can be employed to predict its spectroscopic characteristics, reaction mechanisms, and potential for environmental degradation. Computational modeling can also aid in the design of more selective catalysts for its synthesis by elucidating the interactions between the substrate and the catalyst active sites.

In the realm of analytical chemistry, there is a need for the development of more sensitive and rapid methods for the detection of this compound in complex environmental matrices. While HPLC methods exist, the development of methods based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer lower detection limits and greater specificity. sielc.comeurofins.com The establishment of standardized analytical protocols is crucial for monitoring its presence in the environment and ensuring regulatory compliance. epa.govcloudfront.net

Future analytical research should also focus on identifying and quantifying potential metabolites and degradation products of this compound. This would provide a more complete picture of its environmental fate and help in assessing the risks associated with its transformation products.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chloro-o-xylene critical for experimental design?

- Answer : The molecular formula (C₈H₉Cl), molecular weight (140.61 g/mol), density (1.049 g/cm³), and solubility in organic solvents (e.g., chlorinated or aromatic solvents) are essential for designing reaction conditions, solvent selection, and purification steps. For instance, its low biodegradability (half-life ~32 days) requires careful waste management in lab settings . A table summarizing key properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 140.61 g/mol | |

| Density | 1.049 g/cm³ | |

| Biodegradability (t₁/₂) | ~32 days (QSAR estimates) | |

| Solubility | Soluble in chlorinated/aromatic solvents |

Q. What synthetic routes are available for laboratory-scale preparation of this compound?

- Answer : Common methods include:

- Side-chain oxidation : Starting from 3,4-xylenol with this compound under ether-forming conditions, followed by oxidation .

- Chlorination of o-xylene derivatives : Direct chlorination using catalysts like FeCl₃, though regioselectivity must be monitored via GC-MS or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound across studies?

- Answer : Conflicting biodegradation results (e.g., Ready Biodegradability Tests vs. QSAR predictions) require a weight-of-evidence approach:

Cross-validate using multiple biodegradation assays (e.g., Closed Bottle Test OECD 301D) .

Apply QSAR models with consensus predictions (e.g., EPI Suite) to estimate persistence .

Analyze transformation products (e.g., chlorinated intermediates) via LC-MS to identify incomplete degradation pathways .

Q. What advanced analytical techniques are recommended for characterizing this compound derivatives in complex mixtures?

- Answer :

- GC-MS with EI ionization : For identifying volatile derivatives (e.g., 4-chlorophthalic anhydride) and quantifying purity .

- ¹H/¹³C NMR : To resolve regiochemical ambiguities in substitution patterns (e.g., distinguishing 3,4- vs. 2,5-chlorinated isomers) .

- X-ray crystallography : For confirming solid-state structures of crystalline derivatives like 4,4'-oxydiphthalic anhydride .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The electron-withdrawing chlorine atom at the para position deactivates the benzene ring, directing electrophilic attacks to the meta position. However, steric hindrance from adjacent methyl groups in the o-xylene backbone can suppress NAS, favoring alternative pathways like radical chlorination or oxidation . Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .

Q. What methodological considerations are essential when designing ecotoxicological studies for this compound?

- Answer :

- Test organism selection : Use models with cytochrome P450 enzymes (e.g., Daphnia magna) to assess metabolic activation of chlorinated intermediates .

- Exposure duration : Align with half-life estimates (32 days) to capture chronic toxicity .

- Analytical controls : Include abiotic controls to distinguish biodegradation from photolysis/hydrolysis .

Methodological Guidance for Data Analysis

- Handling conflicting solubility data : Cross-reference experimental measurements (e.g., shake-flask method) with computational predictions using software like COSMO-RS .

- Optimizing synthetic yields : Use DoE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.